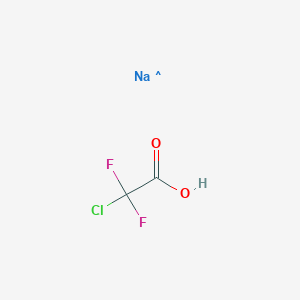
Sodium chlorodifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium chlorodifluoroacetate is prepared by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction involves adding a solution of chlorodifluoroacetic acid to a cooled, stirred solution of sodium hydroxide in methanol, keeping the temperature below 40°C. The methanol is then removed under reduced pressure, and the resulting salt is dried .
Industrial Production Methods
In industrial settings, the preparation of chlorodifluoro-acetic acid sodium follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is typically produced in large reactors with precise temperature and pressure controls to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium chlorodifluoroacetate undergoes several types of chemical reactions, including:
Decarboxylation: This reaction generates difluorocarbene (CF2) and sodium chloride (NaCl) as by-products.
Substitution Reactions: It reacts with aldehydes in the presence of triphenylphosphine to yield 1,1-difluoro olefins.
Common Reagents and Conditions
Triphenylphosphine: Used in substitution reactions to form difluoro olefins.
Aldehydes: React with chlorodifluoro-acetic acid sodium to form 1,1-difluoro olefins.
Major Products Formed
Difluorocarbene (CF2): Formed during the decarboxylation reaction.
1,1-Difluoro Olefins: Formed during substitution reactions with aldehydes.
Wissenschaftliche Forschungsanwendungen
Sodium chlorodifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a source of difluorocarbene for various organic reactions.
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Used in the production of agrochemical intermediates.
Environmental Studies: Studied for its potential impact as a degradation product of certain refrigerants.
Wirkmechanismus
The primary mechanism of action for chlorodifluoro-acetic acid sodium involves the generation of difluorocarbene through decarboxylation. This reactive intermediate can then participate in various organic reactions, such as cyclopropanation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodifluoroacetic Acid: The parent compound of chlorodifluoro-acetic acid sodium, used similarly in organic synthesis.
Difluoroacetic Acid: Another fluorinated acetic acid derivative with similar applications.
Uniqueness
Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene, a highly reactive intermediate useful in various organic synthesis reactions. Its stability as a solid salt makes it easier to handle and store compared to its parent acid .
Eigenschaften
Molekularformel |
C2HClF2NaO2 |
|---|---|
Molekulargewicht |
153.47 g/mol |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI-Schlüssel |
VGDJCNVLJDUYPK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)Cl)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















